2-(isoquinolin-5-yloxy)acetic acid
Overview
Description
2-(Isoquinolin-5-yloxy)acetic acid is an organic compound with the molecular formula C11H9NO3 and a molecular weight of 203.19 g/mol . It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. Isoquinoline derivatives are known for their diverse biological activities and are used in various fields, including medicinal chemistry and organic synthesis .
Preparation Methods
The synthesis of 2-(isoquinolin-5-yloxy)acetic acid typically involves the reaction of isoquinoline derivatives with acetic acid or its derivatives. One common method is the reaction of isoquinoline with chloroacetic acid in the presence of a base, such as sodium hydroxide, to form the desired product . The reaction conditions often include heating and stirring to ensure complete conversion.
Industrial production methods for isoquinoline derivatives may involve more complex processes, including catalytic reactions and multi-step synthesis . These methods aim to achieve high yields and purity, making the compound suitable for various applications.
Chemical Reactions Analysis
2-(Isoquinolin-5-yloxy)acetic acid can undergo several types of chemical reactions, including:
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(Isoquinolin-5-yloxy)acetic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(isoquinolin-5-yloxy)acetic acid involves its interaction with specific molecular targets and pathways. Isoquinoline derivatives are known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
2-(Isoquinolin-5-yloxy)acetic acid can be compared with other isoquinoline derivatives, such as:
Isoquinoline: The parent compound, which has a similar structure but lacks the acetic acid moiety.
Chloroquine: A well-known antimalarial drug that contains a quinoline moiety and has different biological activities.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to other isoquinoline derivatives .
Properties
IUPAC Name |
2-isoquinolin-5-yloxyacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c13-11(14)7-15-10-3-1-2-8-6-12-5-4-9(8)10/h1-6H,7H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBTFJCUQNGDFML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C(=C1)OCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40512591 | |
Record name | [(Isoquinolin-5-yl)oxy]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40512591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80278-25-7 | |
Record name | [(Isoquinolin-5-yl)oxy]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40512591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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